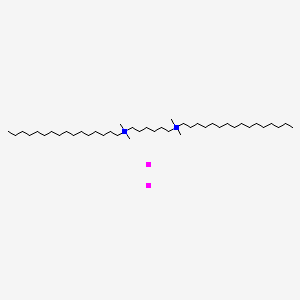![molecular formula C10H11N3O B12833353 N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with an ethyl group at the 2-position and a formamide group attached to the nitrogen atom of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction forms the benzimidazole ring system.
Alkylation: The 2-position of the benzimidazole ring is then alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the nitrogen atom of the benzimidazole ring. This can be achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the formamide group, using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products
Scientific Research Applications
N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its benzimidazole core which is known for its pharmacological properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-1-yl)formamide: Lacks the ethyl group at the 2-position.
2-Methyl-1H-benzo[d]imidazole: Features a methyl group instead of an ethyl group.
N-(2-Phenyl-1H-benzo[d]imidazol-1-yl)formamide: Has a phenyl group at the 2-position instead of an ethyl group.
Uniqueness
N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2-ethylbenzimidazol-1-yl)formamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10-12-8-5-3-4-6-9(8)13(10)11-7-14/h3-7H,2H2,1H3,(H,11,14) |
InChI Key |
KBCKSVFMDLNAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



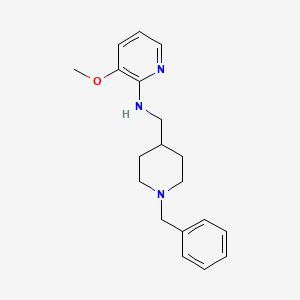
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
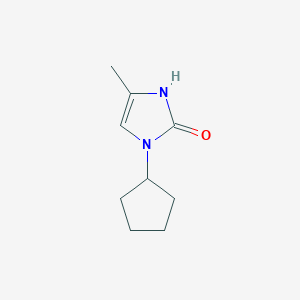
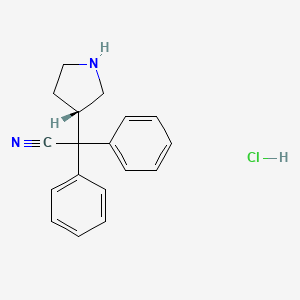
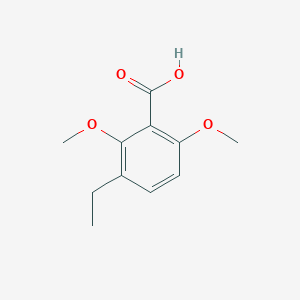
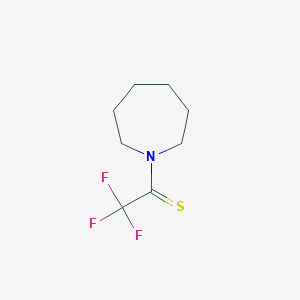
![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
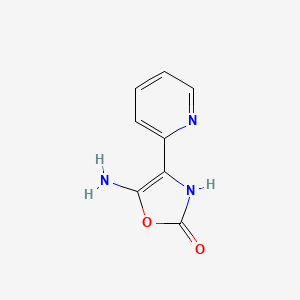
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)

